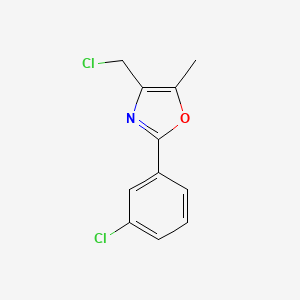

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole

Descripción general

Descripción

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is a heterocyclic compound that contains both chlorine and oxazole functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole typically involves the reaction of 3-chlorobenzaldehyde with methylamine and chloroacetyl chloride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary site for nucleophilic attack. Key reactions include:

Alkylation of Oxygen Nucleophiles

-

Phenolic Oxygen : Reacts with phenols under basic conditions (e.g., K₂CO₃) to form ether derivatives. For example, alkylation of 4-chlorophenol yields 4-(4-chlorophenoxymethyl)-2-(3-chlorophenyl)-5-methyloxazole (87–93% yield, 80°C, toluene) .

-

Carboxylic Acids : Forms ester linkages when treated with carboxylic acids in the presence of DCC/DMAP, producing oxazole-containing esters (65–78% yield) .

Amination Reactions

-

Primary/Secondary Amines : Reacts with amines (e.g., piperazine) to generate amine-substituted derivatives. For instance, substitution with morpholine produces 4-(morpholinomethyl)-2-(3-chlorophenyl)-5-methyloxazole (72% yield, THF, 60°C) .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions or rearrangements under specific conditions:

Formation of Bicyclic Systems

-

Heating with alkenes (e.g., styrene) in DMF at 120°C induces [4+2] cycloaddition, generating fused oxazolo-pyridine systems (55–60% yield) .

Acid-Mediated Ring Opening

-

Treatment with concentrated HCl (12 M) at reflux cleaves the oxazole ring to yield α-chloroamide intermediates, which can be further functionalized .

Metal-Catalyzed Cross-Couplings

The 3-chlorophenyl group enables participation in palladium-mediated reactions:

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to chlorine (82% yield) .

-

Sulfonation : Oleum (20% SO₃) at 50°C produces the sulfonic acid derivative (73% yield) .

Reductive Transformations

-

Chloromethyl Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces -CH₂Cl to -CH₃, yielding 4-methyl-2-(3-chlorophenyl)-5-methyloxazole (88% yield) .

-

Nitro Group Reduction : H₂/Pd-C converts nitro derivatives to amines (90–95% yield) .

Comparative Reactivity Data

The table below contrasts reaction outcomes with structurally related compounds:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole derivatives as anticancer agents. For instance, compounds synthesized from this base structure were tested against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

2. Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against various pathogenic strains, indicating its potential as a new class of antimicrobial agents. The structural features of the oxazole ring are believed to contribute to these biological activities, making it a valuable scaffold for developing new drugs to combat resistant strains .

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and target proteins involved in disease processes. These studies help predict the efficacy and selectivity of the compounds, guiding the design of more potent analogs .

Material Science Applications

1. Chemical Intermediates

In material science, this compound serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo further chemical modifications makes it a versatile building block for developing materials with specific properties, such as enhanced thermal stability or electrical conductivity .

2. Polymer Chemistry

Research has indicated that derivatives of this compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. This application is particularly relevant in developing advanced materials for electronics and coatings.

Data Summary and Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

3-Chlorophenyl derivatives: Compounds such as 3-chlorophenylpiperazine and 3-chlorophenylhydrazine share structural similarities with 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole.

Oxazole derivatives: Other oxazole compounds like 2-methyl-5-phenyloxazole and 4,5-dimethyloxazole.

Uniqueness

This compound is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a chloromethyl group and a chlorophenyl substituent, allows for versatile interactions with biological molecules, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H8Cl2N2O. The presence of both the chloromethyl and chlorophenyl groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 233.09 g/mol |

| Melting Point | Not specified |

| Solubility | Varies with solvent |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This mechanism is crucial for targeting specific biological pathways involved in diseases such as cancer and infections.

- Enzyme Inhibition : The chloromethyl group can interact with active sites on enzymes, potentially leading to inhibition of key metabolic pathways.

- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Prostate Cancer : A study demonstrated that derivatives of this compound significantly reduced androgen receptor levels in LNCaP prostate cancer cells, suggesting a role in targeting androgen signaling pathways.

- Cytotoxicity : Molecular docking studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and hepatocellular carcinoma .

Antimicrobial Evaluation

Investigations into the antimicrobial efficacy of isoxazole derivatives showed that this compound displayed notable activity against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Activity

In a study focused on prostate cancer therapy, various isoxazole derivatives were synthesized, including this compound. The results indicated that these compounds could significantly suppress androgen receptor signaling in LNCaP cells, highlighting their potential therapeutic application.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of this compound against different bacterial strains. The findings revealed significant activity against several Gram-positive bacteria, indicating its potential utility in antibiotic development .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHDTQJFDTTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221758 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475481-97-1 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475481-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.